molecular formula C20H20N2O4S B2872216 N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide CAS No. 2320575-96-8

N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide

Cat. No. B2872216
CAS RN: 2320575-96-8
M. Wt: 384.45
InChI Key: PVGCVSNZOUWWTM-UHFFFAOYSA-N
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Description

N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses. By inhibiting this pathway, the compound can reduce inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects:
Studies have shown that N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound can also increase the production of anti-inflammatory cytokines, such as IL-10. In addition, the compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide in lab experiments is its specificity for the NF-κB signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using the compound is its solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.

Future Directions

There are several future directions for research on N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide. One direction is to study the compound's potential applications in the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to optimize the synthesis method to produce higher yields of the compound. Additionally, researchers can study the compound's pharmacokinetics and toxicity to determine its safety and efficacy in humans.
Conclusion:
N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a promising compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the inhibition of the NF-κB signaling pathway. While there are advantages and limitations to using the compound in lab experiments, there are several future directions for research that can further our understanding of its potential applications.

Synthesis Methods

The synthesis of N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide involves a series of chemical reactions. The first step involves the condensation of 3,4-dimethylbenzaldehyde and 5-thiophene-2-carboxaldehyde to form 3,4-dimethyl-N-(5-thiophen-2-ylfuran-2-yl)methoxybenzamide. This compound is then reacted with hydroxylamine hydrochloride to form N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide has been studied for its potential applications in the field of medicine. The compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Studies have also shown that the compound has anticancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-12-5-6-14(10-13(12)2)22-20(25)19(24)21-11-15(23)16-7-8-17(26-16)18-4-3-9-27-18/h3-10,15,23H,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGCVSNZOUWWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(O2)C3=CC=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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